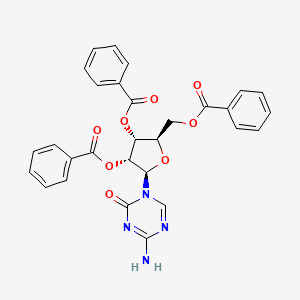

2',3',5'-Tri-o-benzoyl-5-azacytidine

Beschreibung

BenchChem offers high-quality 2',3',5'-Tri-o-benzoyl-5-azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-o-benzoyl-5-azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H24N4O8 |

|---|---|

Molekulargewicht |

556.5 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |

InChI-Schlüssel |

XMEBCSNOBVAIDQ-MOUTVQLLSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2',3',5'-Tri-o-benzoyl-5-azacytidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety enhances the compound's stability and hydrophobicity, aiming to improve its pharmacokinetic properties, such as oral bioavailability. Upon administration, it is metabolized to its active form, 5-azacytidine, which then exerts its antineoplastic effects through a dual mechanism: inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation and re-expression of tumor suppressor genes, and its incorporation into RNA and DNA, which disrupts nucleic acid and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the key cellular pathways.

Introduction: The Rationale for a Prodrug Approach

5-Azacytidine is a well-established therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] However, its clinical utility is hampered by its chemical instability in aqueous solutions and low oral bioavailability.[2] To overcome these limitations, prodrug strategies have been employed, involving the esterification of the hydroxyl groups on the ribose sugar. 2',3',5'-Tri-o-benzoyl-5-azacytidine is one such prodrug, designed to mask the hydrophilic hydroxyl groups with lipophilic benzoyl groups. This modification is intended to increase the molecule's stability and facilitate its absorption across biological membranes.

The benzoyl groups are anticipated to be cleaved by esterases present in the body to release the active drug, 5-azacytidine.[1] This targeted release of the active compound is a key aspect of its design.

Core Mechanism of Action

The pharmacological activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine is dependent on its conversion to 5-azacytidine. The mechanism of action of 5-azacytidine is multifaceted and dose-dependent.

DNA Methyltransferase (DNMT) Inhibition and DNA Hypomethylation

At low concentrations, the primary mechanism of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs). The process unfolds as follows:

-

Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate. A portion of this is then converted to 5-aza-2'-deoxycytidine triphosphate by ribonucleotide reductase.

-

Incorporation into DNA: During DNA replication, 5-aza-2'-deoxycytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytosine.

-

Covalent Trapping of DNMTs: When DNMTs attempt to methylate the 5-azacytosine (B16484) base, a stable covalent bond is formed between the enzyme and the azacytosine ring. This covalent adduct traps the DNMT, leading to its degradation.[3]

-

Passive Demethylation: The depletion of active DNMTs results in a failure to maintain methylation patterns during subsequent rounds of DNA replication. This leads to a passive, replication-dependent demethylation of the genome.

-

Gene Reactivation: The resulting hypomethylation of CpG islands in the promoter regions of genes can lead to the re-expression of previously silenced tumor suppressor genes, restoring their function in cell cycle control and apoptosis.[4]

Cytotoxicity through RNA and DNA Incorporation

At higher concentrations, 5-azacytidine exhibits direct cytotoxic effects.

-

Incorporation into RNA: As a ribonucleoside analog, 5-azacytidine is predominantly incorporated into RNA. This incorporation disrupts RNA metabolism, leading to the disassembly of polyribosomes, defective methylation of transfer RNA, and inhibition of protein synthesis, ultimately resulting in cell death.[1]

-

Incorporation into DNA: To a lesser extent, it is also incorporated into DNA, where it can lead to DNA damage and interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects.[4]

Quantitative Data

Direct quantitative data for 2',3',5'-Tri-o-benzoyl-5-azacytidine is limited in the public domain. However, extensive data is available for a closely related and structurally analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC) , which also functions as a prodrug for 5-azacytidine. The following tables summarize key findings from preclinical studies of TAC, which can be considered a reasonable surrogate for understanding the potential of acylated 5-azacytidine prodrugs.

Table 1: In Vitro Activity of 5-Azacytidine (Active Metabolite)

| Cell Line | IC50 (µM) | Assay | Reference |

| L1210 | 0.2 | MTS Assay | [1] |

Note: The prodrug TAC showed no in vitro activity at concentrations up to 100-fold higher than the IC50 of 5-azacytidine, indicating that it requires in vivo metabolic activation.[1]

Table 2: Pharmacokinetic Parameters of TAC and 5-Azacytidine in Mice

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 5-Azacytidine | i.v. | 25 | 2000 | 0.08 | 700 | N/A | [1] |

| TAC | oral | 38 | 700 (TAC) | 0.25 | 400 (TAC) | Not reported | [1] |

| 5-Azacytidine (from oral TAC) | oral | 38 | 300 | 0.5 | 600 | ~85% (relative to i.v. 5-azacytidine) | [1] |

Table 3: In Vivo Efficacy of TAC in a Murine Leukemia Model (L1210)

| Treatment Group | Dose and Route | Median Survival (days) | Increased Lifespan (%) | Reference |

| Control (untreated) | N/A | 8 | 0 | [1] |

| 5-Azacytidine | 25 mg/kg i.p. | 17 | 112 | [1] |

| TAC | 38 mg/kg oral | 12 | 50 | [1] |

| TAC | 50 mg/kg oral | 12 | 50 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC). These protocols provide a framework for the types of studies necessary to evaluate the mechanism of action of 2',3',5'-Tri-o-benzoyl-5-azacytidine.

In Vivo Antileukemic Activity

-

Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice.

-

Cell Line: L1210 lymphocytic leukemia cells, maintained by weekly intraperitoneal (i.p.) passages in BDF1 mice.

-

Procedure:

-

Leukemia cells from ascites fluid were diluted in RPMI 1640 medium.

-

1 x 10^5 cells in 0.1 mL were injected i.p. into recipient mice.

-

Treatment was initiated 24 hours after tumor cell inoculation and continued for 5 consecutive days.

-

TAC was administered daily via oral gavage (38 mg/kg or 50 mg/kg). 5-Azacytidine was administered i.p. (25 mg/kg). Compounds were freshly prepared daily in sterile water.

-

A control group received sterile water.

-

Mice were monitored daily, and the primary endpoint was median survival time.[1]

-

Pharmacokinetic Analysis

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Mice were administered a single dose of TAC (38 mg/kg, oral) or 5-azacytidine (25 mg/kg, intravenous).

-

Blood samples were collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

Plasma was separated by centrifugation.

-

Plasma concentrations of TAC and 5-azacytidine were determined using a validated LC/MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using noncompartmental analysis.[1]

-

Global DNA Methylation Assay

-

Procedure:

-

Mice were treated with TAC or 5-azacytidine for 5 days.

-

24 hours after the final dose, tissues (e.g., gut, spleen) were harvested.

-

Genomic DNA was isolated from the tissues.

-

Global DNA methylation was assessed using a dot blot assay with an antibody specific for 5-methylcytosine.

-

Densitometry was used to quantify the levels of DNA methylation relative to untreated controls.[1]

-

Visualizing the Mechanism of Action

Signaling Pathway of 5-Azacytidine

Caption: Metabolic activation and dual mechanism of action of 5-azacytidine.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for evaluating the in vivo antileukemic activity of acylated 5-azacytidine.

Conclusion

2',3',5'-Tri-o-benzoyl-5-azacytidine represents a rational prodrug approach to improve the therapeutic index of 5-azacytidine. By enhancing its stability and potential for oral administration, it aims to provide a more convenient and potentially more effective treatment option for hematological malignancies. Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which targets fundamental epigenetic and cellular processes in cancer cells. The data from the analogous acetylated prodrug strongly support the feasibility of this approach. Further preclinical and clinical evaluation of 2',3',5'-Tri-o-benzoyl-5-azacytidine is warranted to fully elucidate its pharmacokinetic profile and clinical efficacy. This guide provides the foundational knowledge for researchers and drug development professionals to advance the understanding and application of this promising class of compounds.

References

- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hypomethylating Agent 5-Azacitidine Potentiates the Effect of RAS and Sp1 Inhibitors in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of treatment with 5-azacytidine on the in vivo and in vitro hematopoiesis in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Benzoyl Groups in the Synthesis and Prodrug Application of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of benzoyl groups in 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the synthesis of the epigenetic drug 5-azacytidine (B1684299). The benzoyl moieties serve as crucial protecting groups for the hydroxyl functions of the ribose sugar, imparting enhanced stability, modulating solubility, and facilitating a controlled synthesis process. This document details the chemical rationale for their use, provides comprehensive experimental protocols for synthesis and deprotection, presents relevant quantitative data, and illustrates the chemical workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of nucleoside analogues.

Introduction: The Chemical Imperative for Protecting Groups in Nucleoside Synthesis

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes.[1] However, its chemical synthesis is complicated by the multiple reactive hydroxyl groups on its ribose sugar moiety. To achieve regioselective synthesis and prevent unwanted side reactions, the use of protecting groups is indispensable. The benzoyl group, a robust and versatile protecting group, is frequently employed in this context. 2',3',5'-Tri-o-benzoyl-5-azacytidine is the resulting protected intermediate, which is then converted to the active pharmaceutical ingredient, 5-azacytidine, through a deprotection step.

The selection of benzoyl groups over other protecting groups, such as acetyl groups, is a strategic choice rooted in their chemical properties. Benzoyl groups offer greater steric hindrance and are more resistant to premature hydrolysis, which is particularly advantageous during multi-step synthetic procedures and large-scale production.[2]

Core Functions of Benzoyl Groups in 2',3',5'-Tri-o-benzoyl-5-azacytidine

The three benzoyl groups attached to the 2', 3', and 5' positions of the ribose sugar in 5-azacytidine serve several critical functions:

-

Protection of Hydroxyl Groups: The primary role of the benzoyl groups is to mask the reactivity of the hydroxyl groups on the ribose sugar. This prevents them from participating in unwanted side reactions during the crucial glycosylation step, where the 5-azacytosine (B16484) base is coupled with the ribose sugar.

-

Enhanced Stability: The benzoyl esters are more stable than their acetyl counterparts.[2] This increased stability is crucial for withstanding the conditions of subsequent reaction steps and for the purification of the intermediate. This resistance to premature hydrolysis is a key advantage in maximizing the overall yield and purity of the final product.[2]

-

Increased Lipophilicity and Solubility in Organic Solvents: The bulky and nonpolar nature of the benzoyl groups significantly increases the lipophilicity of the molecule.[2] This enhances its solubility in organic solvents, which are commonly used in the synthesis and purification processes. This property facilitates easier handling and purification by chromatography.

-

Prodrug Potential: While 2',3',5'-Tri-o-benzoyl-5-azacytidine is primarily a synthetic intermediate, acylated nucleosides can also act as prodrugs. The benzoyl groups can be cleaved in vivo by esterases to release the active 5-azacytidine.[2] This approach can improve the pharmacokinetic profile of the parent drug, including its oral bioavailability.

Quantitative Data: Physicochemical Properties

While specific quantitative data for 2',3',5'-Tri-o-benzoyl-5-azacytidine is not extensively available in the public domain, data for its closely related analogue, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the effects of acylation on 5-azacytidine. The benzoyl groups are expected to confer even greater stability and lipophilicity.

Table 1: Solubility of 2',3',5'-triacetyl-5-azacytidine (TAC) vs. 5-azacytidine (ACT) at Various pH Values [1]

| Compound | pH 1 | pH 3 | pH 5 | pH 7 |

| TAC | 40 mg/mL | 25 mg/mL | 30 mg/mL | 30 mg/mL |

| ACT | 40 mg/mL | 25 mg/mL | 15 mg/mL | 10 mg/mL |

Table 2: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [3]

| pH | Incubation Time | % Hydrolysis to Mono- and Di-esters | % Conversion to 5-azacytidine |

| 1 | 3 hours | 26% | Not reported |

| 1 | 6 hours | 60% | Not reported |

| 3 | 29 hours | No degradation | No degradation |

| 5 | 29 hours | No degradation | No degradation |

| 7.4 | 29 hours | 30% | No degradation |

Experimental Protocols

The following protocols are based on established synthetic methods for 5-azacytidine, such as the Vorbrüggen glycosylation.

Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

This process involves two main stages: the silylation of 5-azacytosine and the coupling with a benzoylated ribofuranose.

Step 1: Silylation of 5-Azacytosine

-

Reagents: 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), ammonium (B1175870) sulfate (B86663).

-

Procedure: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux.[3] The reaction progress is monitored until a clear solution is obtained, indicating the formation of the silylated derivative. The excess HMDS is then removed under reduced pressure to yield the trimethylsilylated 5-azacytosine.

Step 2: Glycosylation

-

Reagents: Trimethylsilylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, anhydrous acetonitrile, trifluoromethanesulfonic acid (TfOH).

-

Procedure: A mixture of the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is prepared in anhydrous acetonitrile.[4] The mixture is heated, and TfOH is added. The reaction is maintained at approximately 55°C for several hours.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated. The product is then precipitated, filtered, and washed to yield crude 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to 5-Azacytidine

-

Reagents: 2',3',5'-Tri-o-benzoyl-5-azacytidine, methanol (B129727), sodium methoxide (B1231860) (NaOMe) in methanol.

-

Procedure: The crude 2',3',5'-Tri-o-benzoyl-5-azacytidine is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol.[4] A solution of sodium methoxide in methanol is then added. The reaction is stirred at room temperature for approximately 30-60 minutes.[4]

-

Isolation and Purification: The resulting 5-azacytidine precipitates from the solution. The solid is collected by filtration, washed with methanol, and dried under vacuum. Further purification can be achieved by recrystallization from a DMSO/methanol mixture to yield high-purity 5-azacytidine.[4] A yield of approximately 71% for the crude azacitidine based on the starting benzoylated ribofuranose has been reported.[4]

Visualization of Workflows

Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

References

- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3',5'-Tri-o-benzoyl-5-azacytidine () for sale [vulcanchem.com]

- 3. scispace.com [scispace.com]

- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Function as a DNA Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It functions as a prodrug, designed for improved chemical stability and oral bioavailability compared to its parent compound. The addition of benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety enhances its lipophilicity, which facilitates its absorption. Once administered, these benzoyl groups are cleaved by esterases in the body to release the active compound, 5-azacytidine.

5-Azacytidine is a well-established inhibitor of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA.[1] DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. By inhibiting DNMTs, 5-azacytidine leads to the demethylation of DNA, which can reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, focusing on its mechanism of action as a DNMT inhibitor, relevant quantitative data, and detailed experimental protocols.

Chemical Properties and Synthesis

2',3',5'-Tri-o-benzoyl-5-azacytidine is characterized by the presence of three benzoyl groups attached to the ribose sugar of the 5-azacytidine molecule. These benzoyl groups are more resistant to hydrolysis compared to acetyl groups found in the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), potentially offering a more sustained release of the active compound.

The synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine typically involves a multi-step process. A common method is the Vorbrüggen glycosylation, which involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[4] The final step involves the deprotection of the sugar hydroxyl groups to yield 5-azacytidine if desired, but for the synthesis of the prodrug, the benzoyl groups are retained.

Mechanism of Action

The biological activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine is dependent on its conversion to 5-azacytidine.

Metabolic Activation

Following administration, esterases within the body hydrolyze the ester bonds, cleaving the benzoyl groups from the ribose sugar to release 5-azacytidine.

Metabolic activation of the prodrug.

DNA Methyltransferase Inhibition

5-Azacytidine, as a cytidine (B196190) analog, is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with the active site of DNA methyltransferase (DNMT1, DNMT3A, and DNMT3B), trapping the enzyme and preventing its catalytic activity.[1] This irreversible inhibition leads to a passive loss of methylation patterns with each round of DNA replication, resulting in global DNA hypomethylation.

Mechanism of DNMT inhibition.

Signaling Pathways

The inhibition of DNMTs and subsequent DNA hypomethylation by 5-azacytidine can modulate various signaling pathways involved in cancer progression.

Reactivation of Tumor Suppressor Genes

A primary consequence of DNMT inhibition is the re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. This can lead to the induction of apoptosis and cell cycle arrest.

JAK/STAT Pathway

DNMT inhibitors have been shown to upregulate the expression of SH2-containing protein tyrosine phosphatase 1 (SHP1), which in turn downregulates the JAK2/STAT3/STAT5 signaling pathway.[5] This inhibition can suppress cancer cell growth and induce apoptosis.

JAK/STAT signaling pathway modulation.

p53-Mediated Apoptosis

Disruption of DNMT1 function can trigger a p53-mediated apoptotic response, highlighting a link between DNA methylation maintenance and the cellular stress response.[6][7]

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H226 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |

| H358 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |

| H460 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

This protocol is adapted from established methods for nucleoside synthesis.[4][8][9]

Materials:

-

5-azacytosine

-

Hexamethyldisilazane (HMDS)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) in MeOH

Procedure:

-

Silylation of 5-azacytosine: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux. The excess HMDS is removed under vacuum to yield silylated 5-azacytosine.

-

Glycosylation: The silylated 5-azacytosine is dissolved in anhydrous MeCN. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and TfOH are added, and the mixture is heated.

-

Work-up: The reaction mixture is cooled, and DMSO is added. The MeCN is evaporated under vacuum.

-

Deprotection (if synthesizing 5-azacytidine): For the synthesis of the prodrug, this step is omitted. For the synthesis of 5-azacytidine, a solution of NaOMe in MeOH is added to the mixture to remove the benzoyl groups.

-

Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., DMSO/MeOH).

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2',3',5'-Tri-o-benzoyl-5-azacytidine (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2',3',5'-Tri-o-benzoyl-5-azacytidine for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNMT1 Activity Assay

This protocol is based on commercially available DNMT1 activity assay kits.[10][11][12]

Materials:

-

Nuclear extracts from treated and untreated cells

-

DNMT1 assay buffer

-

S-adenosylmethionine (SAM)

-

DNA substrate-coated plate

-

Primary antibody against 5-methylcytosine (B146107) (5-mC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare nuclear extracts from cells treated with 2',3',5'-Tri-o-benzoyl-5-azacytidine or vehicle control.

-

Add the nuclear extract and SAM to the wells of the DNA substrate-coated plate.

-

Incubate to allow the DNMT1 in the extract to methylate the DNA substrate.

-

Wash the wells and add the primary antibody against 5-mC.

-

Incubate and then wash to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and then wash to remove unbound secondary antibody.

-

Add the chemiluminescent substrate and measure the signal using a luminometer. The signal is inversely proportional to the DNMT1 activity in the sample.

Western Blot for DNMT1 Protein Levels

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against DNMT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from cells treated with 2',3',5'-Tri-o-benzoyl-5-azacytidine or vehicle control.[13]

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Experimental Workflows

In vitro experimental workflow.

Conclusion

2',3',5'-Tri-o-benzoyl-5-azacytidine represents a promising prodrug approach to enhance the therapeutic potential of 5-azacytidine as a DNMT inhibitor. Its improved stability and potential for oral administration make it an attractive candidate for further investigation in cancer therapy. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of epigenetic modulators. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of the benzoylated form and to explore its efficacy in various cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

- 5. Inhibition of DNA methyltransferase induces G2 cell cycle arrest and apoptosis in human colorectal cancer cells via inhibition of JAK2/STAT3/STAT5 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. EpiQuik Dnmt1 Assay Kit | EpigenTek [epigentek.com]

- 12. abcam.com [abcam.com]

- 13. origene.com [origene.com]

The Prodrug Approach to Epigenetic Modification: A Technical Guide to Tri-O-Benzoyl-5-Azacytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299) is a potent epigenetic modifying agent and a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and limited oral bioavailability. To overcome these limitations, prodrug strategies have been explored, leading to the development of acylated derivatives such as tri-o-benzoyl-5-azacytidine. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of tri-o-benzoyl-5-azacytidine. It includes a detailed examination of its synthesis, preclinical data from its close analog triacetyl-5-azacytidine, and the molecular pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and epigenetic therapy.

Introduction: The Rationale for a 5-Azacytidine Prodrug

5-Azacytidine, a chemical analog of the nucleoside cytidine, functions as a DNA methyltransferase (DNMT) inhibitor. By preventing the methylation of DNA, it can reactivate tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis in malignant cells.[1] Despite its efficacy, 5-azacytidine's s-triazine ring is susceptible to hydrolysis, leading to rapid degradation in aqueous environments and limiting its oral bioavailability.

The development of tri-o-benzoyl-5-azacytidine represents a strategic approach to circumvent these challenges. The benzoyl groups attached to the ribose moiety increase the compound's hydrophobicity and protect it from premature degradation. This enhanced stability is designed to improve its pharmacokinetic profile, particularly for oral administration. In the body, esterases are expected to cleave the benzoyl groups, releasing the active 5-azacytidine.

Synthesis and Manufacturing

The synthesis of tri-o-benzoyl-5-azacytidine is typically achieved through a Vorbrüggen glycosylation reaction. This method involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Experimental Protocol: Synthesis of Tri-O-Benzoyl-5-Azacytidine

The following protocol is a representative synthesis procedure based on established methods for 5-azacytidine synthesis from benzoylated precursors.

Step 1: Silylation of 5-Azacytosine

-

A mixture of 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux.

-

The reaction progress is monitored until the silylation is complete.

-

The excess HMDS is removed under reduced pressure to yield the silylated 5-azacytosine.

Step 2: Glycosylation

-

The silylated 5-azacytosine is dissolved in an anhydrous polar solvent such as acetonitrile.

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.

-

A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added, and the reaction is stirred at a controlled temperature.

Step 3: Deprotection

-

Once the glycosylation is complete, the protected nucleoside is deprotected using a basic agent, such as sodium methoxide (B1231860) in methanol.

-

This step removes the benzoyl protecting groups to yield 5-azacytidine. For the synthesis of tri-o-benzoyl-5-azacytidine, this step is omitted, and the product from Step 2 is purified.

Step 4: Purification

-

The crude tri-o-benzoyl-5-azacytidine is purified by recrystallization from a suitable solvent system to yield the final product.

Experimental Workflow: Synthesis of Tri-O-Benzoyl-5-Azacytidine

Preclinical Data (from Triacetyl-5-Azacytidine, a Close Analog)

While specific preclinical data for tri-o-benzoyl-5-azacytidine is limited in publicly available literature, extensive studies on its close analog, 2',3',5'-triacetyl-5-azacitidine (TAC), provide valuable insights into the expected performance of such prodrugs.[1] The following data is derived from studies on TAC.

Pharmacokinetics

A key advantage of the prodrug approach is the potential for improved oral bioavailability. Pharmacokinetic studies of TAC in mice demonstrate its rapid conversion to the active drug, 5-azacytidine (ACT), and a more sustained plasma concentration compared to intravenous administration of ACT.

Table 1: Pharmacokinetic Parameters of TAC and ACT in Mice

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) |

| TAC | Oral | 38 | <10 | - | - |

| ACT from oral TAC | Oral | 38 | ~5000 | 0.5 | 9.2 |

| ACT | Intravenous | 25 | - | - | 6.8 |

Efficacy

The in vivo efficacy of TAC was evaluated in a murine model of lymphocytic leukemia. Oral administration of TAC resulted in a significant increase in the lifespan of leukemic mice, demonstrating its potent antileukemic activity.

Table 2: In Vivo Efficacy of TAC in a Murine Leukemia Model

| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (days) | Increased Lifespan (%) |

| Untreated Control | - | - | 8 | - |

| TAC | 38 | Oral | 12 | 50 |

| ACT | 25 | Intraperitoneal | 17 | 112 |

Toxicology

Toxicology studies are crucial for determining the safety profile of a new drug candidate. In a study with CD-1 mice, TAC was administered orally for two 5-day cycles. The results indicated a lack of significant toxicity at therapeutic doses.

Table 3: Toxicology Profile of TAC in CD-1 Mice

| Parameter | Vehicle Control | TAC (38 mg/kg/day) | TAC (76 mg/kg/day) |

| Body Weight Change | Normal gain | No significant loss | No significant loss |

| Serum Chemistry | Within normal limits | No significant changes | No significant changes |

| Hematology | Within normal limits | No significant changes | No significant changes |

| Histopathology | No abnormalities | No treatment-related findings | No treatment-related findings |

Mechanism of Action and Signaling Pathways

Upon administration, tri-o-benzoyl-5-azacytidine is expected to be hydrolyzed by esterases to release 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[1]

DNA Methyltransferase Inhibition

5-Azacytidine is incorporated into DNA during replication, where it covalently traps DNMT1, leading to the enzyme's degradation via the proteasomal pathway.[2][3] This depletion of DNMT1 results in global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.

DNA Damage Response

The formation of DNMT1-DNA adducts is recognized by the cell as a form of DNA damage, which can trigger the p53-mediated DNA damage response pathway.[4] This can lead to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, induce apoptosis.

Signaling Pathway Diagram

Conclusion and Future Directions

Tri-o-benzoyl-5-azacytidine represents a promising prodrug approach to improve the therapeutic index of 5-azacytidine. The benzoyl protecting groups are designed to enhance chemical stability and oral bioavailability, potentially leading to more convenient and effective treatment regimens for patients with MDS and AML. Preclinical data from the closely related analog, triacetyl-5-azacytidine, demonstrate the feasibility of this strategy, showing significant efficacy and a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of tri-o-benzoyl-5-azacytidine is warranted to fully elucidate its clinical potential. The development of such oral epigenetic modifiers could significantly impact the future landscape of cancer therapy.

References

- 1. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

The Potential Anti-Tumor Activities of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that holds promise as a prodrug for the well-established anti-neoplastic agent, 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety is intended to enhance the chemical stability and modify the pharmacokinetic profile of the parent compound. This technical guide provides a comprehensive overview of the potential anti-tumor activities of 2',3',5'-Tri-o-benzoyl-5-azacytidine, drawing upon the extensive research conducted on its active metabolite, 5-azacytidine, and its closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC). This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its clinical utility, however, can be limited by its chemical instability and pharmacokinetic properties. To address these limitations, prodrug strategies have been explored, leading to the development of derivatives such as 2',3',5'-Tri-o-benzoyl-5-azacytidine.

The core concept behind this prodrug is that the benzoyl ester groups protect the ribose hydroxyls, potentially increasing the compound's resistance to premature degradation. Following administration, these groups are expected to be cleaved by endogenous esterases, releasing the active 5-azacytidine to exert its therapeutic effects. While direct and extensive anti-tumor studies on 2',3',5'-Tri-o-benzoyl-5-azacytidine are limited in publicly available literature, its potential can be largely inferred from the well-documented activities of 5-azacytidine and its acetylated analog.

Mechanism of Action: DNA Methyltransferase Inhibition

The primary anti-tumor mechanism of 5-azacytidine, the active metabolite of 2',3',5'-Tri-o-benzoyl-5-azacytidine, is the inhibition of DNA methyltransferases.[1]

-

Cellular Uptake and Activation: Following the cleavage of the benzoyl groups, 5-azacytidine is taken up by cells and is phosphorylated to 5-azacytidine triphosphate.

-

Incorporation into Nucleic Acids: This triphosphate form is incorporated into both RNA and DNA.[2]

-

DNMT Trapping: When incorporated into DNA, the nitrogen atom at the 5-position of the azacytosine ring forms a covalent bond with DNA methyltransferase enzymes (DNMT1, DNMT3a, and DNMT3b) that attempt to methylate the cytosine. This covalent linkage "traps" the enzyme, leading to its degradation.

-

Hypomethylation and Gene Reactivation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

dot digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

"Prodrug" [label="2',3',5'-Tri-o-benzoyl-5-azacytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

"Prodrug" [label="2',3',5'-Tri-o-benzoyl-5-azacytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } Caption: Mechanism of action of 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Data Presentation

Physicochemical Properties

In Vitro Cytotoxicity of 5-Azacytidine

The following table summarizes the 50% inhibitory concentration (IC50) values of 5-azacytidine in various human cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 |

| H226 | Non-Small Cell Lung Cancer | 0.6 µg/mL (~2.46 µM) | Not Specified |

| H358 | Non-Small Cell Lung Cancer | 3.4 µg/mL (~13.9 µM) | Not Specified |

| H460 | Non-Small Cell Lung Cancer | 4.9 µg/mL (~20.1 µM) | Not Specified |

| HCT-116 | Colon Cancer | 2.18 | 24 |

Data compiled from multiple sources.[3][4]

In Vivo Anti-Leukemic Activity of 2',3',5'-triacetyl-5-azacitidine (TAC)

The following data from a study on the acetylated prodrug, TAC, in a murine leukemia model (L1210) provides a strong indication of the potential in vivo efficacy of acylated 5-azacytidine prodrugs.

| Treatment Group | Dose and Route | Median Survival (days) | % Increase in Lifespan |

| Control (Vehicle) | Oral | 9 | - |

| 5-Azacytidine | 25 mg/kg, i.p. | 15 | 67% |

| TAC | 38 mg/kg, oral | 16 | 78% |

Data from a study by Ziemba et al.[3][5]

Experimental Protocols

Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

A common synthetic route involves the Vorbrüggen glycosylation.

-

Silylation of 5-azacytosine (B16484): 5-azacytosine is refluxed with hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate (B86663) to produce silylated 5-azacytosine.

-

Coupling: The silylated 5-azacytosine is then coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) in an appropriate solvent like acetonitrile.

-

Purification: The resulting product is purified using standard chromatographic techniques.

In Vivo Murine Leukemia Model (L1210)

This protocol is based on the methodology used to evaluate TAC.[1]

-

Cell Culture: L1210 lymphocytic leukemia cells are maintained in appropriate culture medium.

-

Animal Model: DBA/2 or similar susceptible mouse strains are used.

-

Tumor Inoculation: A suspension of L1210 cells (e.g., 1 x 10^5 cells per mouse) is injected intraperitoneally (i.p.) into the mice.[2]

-

Treatment: Treatment with the test compound (e.g., 2',3',5'-Tri-o-benzoyl-5-azacytidine, formulated for oral or i.p. administration) is initiated 24 hours after tumor inoculation and continues for a defined period (e.g., daily for 5 days). A vehicle control group and a positive control group (e.g., 5-azacytidine) should be included.

-

Monitoring: Mice are monitored daily for signs of toxicity and survival. The primary endpoint is the median survival time.

Global DNA Methylation Assay

This can be performed using various methods, including ELISA-based kits.

-

DNA Isolation: Genomic DNA is extracted from treated and untreated cancer cells or tissues using a commercial DNA isolation kit.

-

DNA Quantification: The concentration and purity of the isolated DNA are determined.

-

ELISA-based Quantification:

-

DNA samples are bound to a high-affinity 96-well plate.

-

A primary antibody specific for 5-methylcytosine (B146107) is added to the wells.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

-

The degree of methylation is quantified by comparing the sample readings to a standard curve generated with known amounts of methylated DNA.

-

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } Caption: General workflow for evaluating the anti-tumor activity of a prodrug.

Discussion and Future Directions

2',3',5'-Tri-o-benzoyl-5-azacytidine represents a promising prodrug of 5-azacytidine with the potential for improved stability and oral bioavailability. The anti-tumor activity is predicated on its conversion to 5-azacytidine and the subsequent inhibition of DNA methyltransferases, a well-validated anti-cancer mechanism.

Future research should focus on directly evaluating the anti-tumor efficacy of 2',3',5'-Tri-o-benzoyl-5-azacytidine in a range of cancer cell lines and in vivo models. Head-to-head pharmacokinetic and pharmacodynamic studies comparing the benzoylated and acetylated prodrugs would be invaluable in determining the optimal acylation strategy for clinical development. Furthermore, investigating the enzymatic hydrolysis rates of the benzoyl groups in various tissues will provide crucial insights into its metabolic activation and potential for tissue-specific targeting.

Conclusion

While direct experimental data on the anti-tumor activities of 2',3',5'-Tri-o-benzoyl-5-azacytidine are currently limited, its design as a stable prodrug of the potent DNMT inhibitor 5-azacytidine provides a strong rationale for its potential as an anti-neoplastic agent. The information compiled in this guide, based on the extensive research on its active metabolite and acetylated analog, offers a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical investigations into this promising compound.

References

- 1. Modified protocol for the testing of new synthetics in the L1210 lymphoid leukemia murine model in the DR&D program, DCT, NCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Epigenetic Modification by 2',3',5'-Tri-O-benzoyl-5-azacytidine and its Active Metabolite, 5-Azacytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. The nucleoside analog 5-azacytidine (B1684299) is a potent inhibitor of DNA methyltransferases (DNMTs) and has been a cornerstone in the development of epigenetic therapies. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key synthetic intermediate, and its pharmacologically active counterpart, 5-azacytidine. While 2',3',5'-Tri-O-benzoyl-5-azacytidine is primarily utilized as a stable precursor in the synthesis of 5-azacytidine, understanding its chemical properties and conversion to the active form is crucial for the development and manufacturing of this important epigenetic modulator. This document will provide a comprehensive overview of its synthesis, the mechanism of action of 5-azacytidine, relevant experimental protocols, and quantitative data to support research and drug development efforts.

From Benzoylated Precursor to Active Drug: Synthesis and Deprotection

2',3',5'-Tri-O-benzoyl-5-azacytidine serves as a protected form of 5-azacytidine, where the benzoyl groups on the ribose sugar enhance its stability and facilitate its synthesis. The benzoyl groups are more resistant to premature hydrolysis compared to acetyl groups, which is advantageous for multi-step chemical synthesis.

The general synthesis involves the coupling of a silylated 5-azacytosine (B16484) with a protected β-D-ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate)[1][2]. Following the coupling reaction, the benzoyl protecting groups are removed in a deprotection step to yield the active 5-azacytidine. A common method for deprotection involves treatment with a basic reagent like sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3].

Mechanism of Epigenetic Modification by 5-Azacytidine

Once administered and internalized by cells, 5-azacytidine acts as a prodrug that requires intracellular phosphorylation to become active[4]. Its primary mechanism of epigenetic modification is the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1[5].

The process begins with the cellular uptake of 5-azacytidine and its subsequent phosphorylation to 5-azacytidine triphosphate. This activated form is then incorporated into newly synthesized DNA during replication, substituting cytosine. The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-azacytidine prevents the transfer of a methyl group from S-adenosylmethionine (SAM) by DNMTs. Instead, a stable covalent bond is formed between the DNMT enzyme and the 5-azacytidine in the DNA[5]. This irreversible binding traps the DNMT, leading to its degradation via the proteasomal pathway[6]. The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome, leading to the re-expression of previously silenced genes, including tumor suppressor genes[7][8]. At higher concentrations, 5-azacytidine can also be incorporated into RNA, leading to disruption of protein synthesis and cytotoxicity[9].

Quantitative Data on the Effects of 5-Azacytidine

The clinical and preclinical efficacy of 5-azacytidine has been extensively documented, particularly in the context of myelodysplastic syndromes (MDS). The following tables summarize key quantitative data from various studies.

Table 1: Clinical Efficacy of 5-Azacytidine in Myelodysplastic Syndromes (MDS)

| Study / Cohort | Dosage and Administration | Number of Patients | Response Rate | Median Survival | Reference |

| CALGB 9221 | 75 mg/m²/day for 7 days every 4 weeks (subcutaneous) | 191 | 60% overall improvement | 21.1 months | [10] |

| Silverman et al. (RAEB/RAEB-T) | 75 mg/m²/day for 7 days every 4 weeks (continuous IV infusion) | 43 | 49% overall response (12% CR, 25% PR) | 13.3 months | [11][12] |

| AZA-001 | 75 mg/m²/day for 7 days every 28 days (subcutaneous) | 358 | 29% hematologic improvement | 24.5 months | [10] |

| Phase I (Advanced Cancers) | 20-94 mg/m² with valproic acid | 55 | 25% stable disease (4-12 months) | Not Reported | [13] |

CR: Complete Remission; PR: Partial Remission; RAEB: Refractory Anemia with Excess Blasts; RAEB-T: RAEB in Transformation; IV: Intravenous

Table 2: In Vitro Effects of 5-Azacytidine on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Effect | Reference |

| A549 | Non-small cell lung cancer | 2218 nM (48h) | Dose-dependent decrease in cell viability | [14] |

| SK-MES-1 | Non-small cell lung cancer | 1629 nM (48h) | Dose-dependent decrease in cell viability | [14] |

| H1792 | Non-small cell lung cancer | 1471 nM (48h) | Dose-dependent decrease in cell viability | [14] |

| H522 | Non-small cell lung cancer | 1948 nM (48h) | Dose-dependent decrease in cell viability | [14] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 µM (24h), 13.45 µM (48h) | Increased apoptosis, altered gene expression | [15] |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM (24h), 9.78 µM (48h) | Increased apoptosis, altered gene expression | [15] |

| HuH-7, N1-S1 | Hepatocellular Carcinoma | 6-30 µM | Impaired proliferation and migration | [16] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

In Vitro Cell Culture Treatment

A standard protocol for treating adherent or suspension cancer cell lines with 5-azacytidine to assess its effects on DNA methylation and gene expression is as follows:

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment. For 96-well plates, a density of 20,000 cells per well is common for leukemia cell lines[15].

-

Drug Preparation: Prepare a stock solution of 5-azacytidine in an appropriate solvent such as DMSO or 50% acetic acid. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each treatment[17].

-

Treatment: 24 hours after plating, treat the cells with the desired concentration of 5-azacytidine. A common concentration range for in vitro studies is 1-10 µM[15][18]. The culture medium containing fresh 5-azacytidine should be replaced every 24 hours[17].

-

Incubation: Incubate the cells for a period that allows for at least one to two cell doublings to ensure incorporation of the drug during DNA replication. Typical treatment durations range from 24 to 72 hours or longer[15][17].

-

Harvesting and Analysis: After the treatment period, harvest the cells for downstream analyses such as:

-

DNA Methylation Analysis: Extract genomic DNA and perform bisulfite sequencing or pyrosequencing to assess global or gene-specific methylation changes[13].

-

Gene Expression Analysis: Isolate total RNA for quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in gene expression[14][15].

-

Protein Analysis: Prepare cell lysates for Western blotting to analyze protein levels of DNMTs and downstream targets[17].

-

Cell Viability and Apoptosis Assays: Use assays such as MTT, CCK8, or flow cytometry with Annexin V/PI staining to determine the effects on cell proliferation and programmed cell death[14][15].

-

In Vivo Studies

For in vivo assessment of 5-azacytidine's efficacy, xenograft mouse models are commonly used:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2x10^6 A549 cells) into the flank of immunocompromised mice[14].

-

Treatment Regimen: Once tumors are established, administer 5-azacytidine via intraperitoneal or subcutaneous injection. A typical dose might be 75 mg/m² per day for a set number of days, followed by a rest period, mimicking clinical protocols[11][12].

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Body weight and general health of the animals should also be monitored regularly.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histological analysis, and to assess changes in DNA methylation and gene expression in the tumor tissue.

Conclusion

2',3',5'-Tri-O-benzoyl-5-azacytidine is a crucial, stabilized intermediate in the chemical synthesis of the potent epigenetic drug, 5-azacytidine. While the benzoylated form itself is not the biologically active agent, its role in enabling the efficient production of 5-azacytidine is paramount. The active drug, 5-azacytidine, exerts its therapeutic effects by incorporating into DNA, trapping and leading to the degradation of DNA methyltransferases. This results in the reversal of hypermethylation-induced gene silencing, a hallmark of many cancers. The quantitative data from both clinical trials and preclinical studies underscore the significant impact of 5-azacytidine on cancer cell viability and patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and potential applications of this important class of epigenetic modulators.

References

- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 2. US20040186283A1 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Molecular profiling of pre- and post- 5-azacytidine myelodysplastic syndrome samples identifies predictors of response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Effects of treatment with 5-azacytidine on the in vivo and in vitro hematopoiesis in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 5-Azacytidine treatment [bio-protocol.org]

An In-depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine for Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that serves as a prodrug for the well-established anticancer agent, 5-azacytidine (B1684299).[1][2] This benzoylated form offers significant pharmacokinetic advantages, including improved stability and oral bioavailability, making it a compound of interest in cancer biology research and drug development.[1][2] Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which functions as a potent inhibitor of DNA methyltransferases (DNMTs).[3][4] By disrupting the process of DNA methylation, 5-azacytidine can lead to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancerous cells.[5] This technical guide provides a comprehensive overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its application in cancer research.

Core Mechanism of Action: DNA Methyltransferase Inhibition

The primary anticancer effect of 2',3',5'-Tri-o-benzoyl-5-azacytidine stems from its intracellular conversion to 5-azacytidine. 5-azacytidine, being an analog of cytidine, is incorporated into DNA during replication. Once integrated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, effectively trapping them.[6] This sequestration and subsequent degradation of DNMTs, particularly DNMT1, leads to a global reduction in DNA methylation, a process known as hypomethylation.[5][6] The reversal of aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can restore their expression, thereby inhibiting cancer progression.[5]

Quantitative Data

The following tables summarize key quantitative data related to the activity of 5-azacytidine, the active metabolite of 2',3',5'-Tri-o-benzoyl-5-azacytidine, in various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| H226 | Non-Small Cell Lung Cancer | 0.6 µg/mL (~2.46 µM) | Not Specified | [7] |

| H358 | Non-Small Cell Lung Cancer | 3.4 µg/mL (~13.9 µM) | Not Specified | [7] |

| H460 | Non-Small Cell Lung Cancer | 4.9 µg/mL (~20.1 µM) | Not Specified | [7] |

| OSCCs (Primary) | Oral Squamous Cell Carcinoma | 0.8 | 24 h | [6] |

| CSCs (from OSCCs) | Oral Squamous Cell Carcinoma | 1.5 | 24 h | [6] |

| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 h | [8] |

| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 h | [8] |

| MKN-45 | Gastric Cancer | < 4 | Not Specified | [9] |

| MKN-28 | Gastric Cancer | < 4 | Not Specified | [9] |

| SNU-1 | Gastric Cancer | < 4 | Not Specified | [9] |

| AGS | Gastric Cancer | > 4 | Not Specified | [9] |

| BGC-823 | Gastric Cancer | > 4 | Not Specified | [9] |

| SGC-7901 | Gastric Cancer | > 4 | Not Specified | [9] |

| MGC-803 | Gastric Cancer | > 4 | Not Specified | [9] |

Table 2: Pharmacokinetic Parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) and its Metabolite 5-azacitidine (ACT) in Mice

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |

| TAC | Oral | 38 | 150 ± 50 | 0.25 | 120 ± 40 | [10] |

| ACT (from TAC) | Oral | 38 | 450 ± 150 | 0.5 | 850 ± 250 | [10] |

| ACT | i.v. | 25 | 2500 ± 500 | 0.08 | 700 ± 200 | [10] |

Note: TAC (2',3',5'-triacetyl-5-azacitidine) is a closely related and functionally similar prodrug to 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Signaling Pathways Affected

The inhibition of DNA methylation by 5-azacytidine triggers a cascade of downstream effects, impacting several critical signaling pathways in cancer cells.

Caption: Overview of the mechanism of action and affected signaling pathways.

Notably, studies have shown that 5-azacytidine can lead to the upregulation of the PI3K-AKT signaling pathway.[11] It has also been demonstrated to impair hepatocellular carcinoma development by upregulating miR-139-5p, which in turn affects the ROCK2/cyclin D1/E2F1/cyclin B1 pro-proliferative pathway and the ROCK2/MMP-2 pro-migratory pathway.[12] Furthermore, pre-treatment with 5-azacytidine has been observed to increase the activity of the MEK/ERK pathway in gastric cancer cells.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2',3',5'-Tri-o-benzoyl-5-azacytidine and its active form, 5-azacytidine.

LC/MS/MS Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its Metabolites

This protocol is adapted from a method for analyzing 2',3',5'-triacetyl-5-azacitidine and its metabolites.[2]

Objective: To quantify the concentration of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its metabolites (mono- and di-benzoyl-5-azacytidine, and 5-azacytidine) in plasma samples.

Materials:

-

Plasma samples

-

Cold acetonitrile

-

2% phosphoric acid

-

LC/MS/MS system (e.g., Applied Biosystems API 3200)

-

Reverse phase C18 column (e.g., Varian Pursuit C18, 3 µm, 100 mm x 2.0 mm)

-

Mobile Phase A: 0.1% Formic Acid in water

-

Mobile Phase B: 0.1% Formic Acid in 90% Methanol

-

Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 400 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean glass test tube.

-

Evaporate the supernatant to approximately 50 µL under a stream of nitrogen at 37°C.

-

Reconstitute the residue with 1 mL of 2% phosphoric acid and vortex for 10 seconds.

-

Add the internal standard.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with Mobile Phases A and B at a flow rate of 400 µL/min at 40°C.

-

The gradient can be optimized, for example, over a 10-minute run time.

-

-

MS/MS Detection:

-

Perform MS/MS fragmentation using a Turbo V Ion Spray ion source in positive ion polarity.

-

Set up multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

-

Caption: Workflow for LC/MS/MS analysis.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of 2',3',5'-Tri-o-benzoyl-5-azacytidine.[13][14][15][16][17]

Objective: To determine the apparent permeability coefficient (Papp) of the compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell™ inserts (e.g., 12- or 24-well plates)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compound solution (e.g., 10 µM in HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.

-

Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Test:

-

Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking (50-100 rpm).

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replenish with fresh HBSS.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Papp Calculation:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of permeation (µmol/s)

-

A is the surface area of the membrane (cm²)

-

C0 is the initial concentration in the donor compartment (µmol/cm³)

-

-

Global DNA Methylation Assay (ELISA-based)

This protocol describes a general procedure for an ELISA-based global DNA methylation assay.[18][19]

Objective: To quantify the overall percentage of methylated cytosines in a DNA sample following treatment with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Materials:

-

Genomic DNA isolated from treated and untreated cells

-

Global DNA Methylation ELISA Kit (commercially available)

-

Microplate spectrophotometer

Procedure:

-

DNA Binding:

-

Bind a specific amount of genomic DNA (e.g., 10-200 ng) to the wells of the ELISA plate, which are treated for high DNA affinity.

-

-

Detection of Methylated DNA:

-

Add a capture antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Signal Development and Measurement:

-

Add a colorimetric substrate for the enzyme.

-

Measure the absorbance in a microplate spectrophotometer at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification:

-

The percentage of methylated DNA is proportional to the measured optical density (OD).

-

Compare the OD of treated samples to that of untreated controls and a fully methylated DNA standard.

-

Caption: Workflow for an ELISA-based global DNA methylation assay.

Western Blot for DNMT1

This protocol outlines the procedure for detecting changes in DNMT1 protein levels after treatment.[9][20][21][22][23]

Objective: To assess the depletion of DNMT1 protein in cells treated with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Materials:

-

Treated and untreated cell lysates

-

Protein extraction buffer (e.g., M-PER) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBS-T)

-

Primary antibody against DNMT1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in protein extraction buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBS-T.

-

-

Detection:

-

Apply the chemiluminescent detection reagent.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in DNMT1 levels.

-

Conclusion